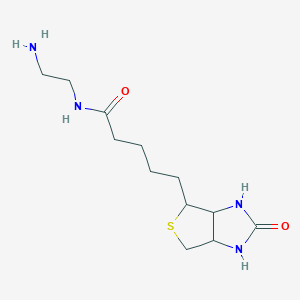

N-(2-AMINOETHYL)-BIOTINAMIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCJEZWKLUBUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Evolution and Application of Biotin-Based Neuronal Tracers: A Technical Guide

This in-depth guide explores the history, development, and practical application of biotin-based neuronal tracers. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core principles, methodologies, and advanced techniques that have established biotin-based methods as a cornerstone of modern neuroscience.

Foundational Principles: The Power of the Biotin-Avidin Interaction

At the heart of this powerful neuroanatomical tool lies the remarkably strong and specific non-covalent interaction between biotin (vitamin B7) and the protein avidin, or its bacterial analogue, streptavidin.[1][2] This bond is one of the strongest known in nature, with an exceptionally high affinity (Kd = 10⁻¹⁵ M), making it virtually irreversible under physiological conditions.[1][2] This robust and rapid interaction forms the basis for a versatile and sensitive detection system.

The core principle involves introducing a biotinylated molecule into neurons. This "tracer" is then transported along neural pathways. Subsequently, the tissue is treated with an avidin or streptavidin conjugate. This conjugate is typically linked to an enzyme, such as horseradish peroxidase (HRP), or a fluorescent molecule. The avidin-biotin complex then allows for the visualization of the tracer's path, revealing the intricate connections of the nervous system.[1][3]

The tetrameric nature of avidin and streptavidin, with each molecule capable of binding four biotin molecules, allows for significant signal amplification.[1] This is a key advantage, enabling the detection of even low levels of the tracer and the visualization of fine neuronal processes.

A Historical Perspective: From a Simple Vitamin to a Sophisticated Tool

The journey of biotin as a neuronal tracer is a story of scientific ingenuity, building upon fundamental biochemical discoveries.

-

Early Neuroanatomical Tracing: Before the advent of biotin-based methods, neuroscientists relied on techniques like silver impregnation of degenerating axons and autoradiography of transported amino acids.[4] While groundbreaking for their time, these methods were often inconsistent and lacked the cellular resolution needed to map complex circuits.[4]

-

The Biocytin Breakthrough: A significant leap forward came with the introduction of biocytin, a conjugate of biotin and the amino acid L-lysine.[5][6] Initially used for intracellular labeling, researchers discovered its utility as both an anterograde and retrograde tracer.[5][7] Biocytin's ability to be easily visualized using avidin-biotin histochemistry offered a more reliable and detailed view of neuronal morphology compared to previous methods.[5][6]

-

The Rise of Biotinylated Dextran Amines (BDAs): The development of biotinylated dextran amines (BDAs) marked another major advancement in the field.[4][8] These tracers consist of biotin attached to dextran polymers of varying molecular weights. This innovation provided a crucial advantage: the direction of transport could be preferentially controlled by the size of the dextran molecule.[4][8]

Understanding the Technology: Anterograde vs. Retrograde Tracing

Biotin-based tracers are powerful tools for mapping neuronal connections in both directions: from the cell body to the axon terminal (anterograde) and from the axon terminal back to the cell body (retrograde).[9][10]

-

Anterograde Tracing: This method is used to identify the projections of a specific neuronal population. High molecular weight BDAs (typically 10,000 MW) are preferentially taken up by the cell body and transported down the axon to its terminals.[4][11][12] This allows researchers to map the efferent connections of a brain region.

-

Retrograde Tracing: To identify the neurons that project to a specific area, retrograde tracers are employed. Low molecular weight BDAs (typically 3,000 MW) are readily taken up by axon terminals and transported back to the cell body.[4][8] This reveals the afferent inputs to a target region.

It is important to note that while high molecular weight BDA is predominantly transported anterogradely, it can also undergo some retrograde transport, and vice-versa for low molecular weight BDA.[11][12] Therefore, careful interpretation of results is crucial.

Experimental Workflow: A Step-by-Step Guide

A successful biotin-based neuronal tracing experiment requires meticulous attention to detail at each stage. The following provides a general framework, with the understanding that specific parameters will need to be optimized for the experimental model and research question.

Tracer Selection and Preparation

The choice of tracer is paramount and depends on the desired direction of transport.

| Tracer Type | Molecular Weight (MW) | Primary Transport Direction |

| Biotinylated Dextran Amine (BDA) | 10,000 | Anterograde |

| Biotinylated Dextran Amine (BDA) | 3,000 | Retrograde |

| Biocytin | ~372 | Anterograde and Retrograde |

| Neurobiotin™ | ~287 | Anterograde and Retrograde |

Preparation: The tracer is typically dissolved in a sterile physiological buffer, such as phosphate-buffered saline (PBS) or saline, to a final concentration of 5-10%.[13]

Tracer Injection

The tracer is delivered to the target brain region using stereotaxic surgery.

Step-by-Step Protocol: [13][14]

-

Anesthetize the animal according to approved institutional protocols.

-

Secure the animal in a stereotaxic frame.

-

Make a small incision in the scalp to expose the skull.

-

Using a stereotaxic atlas, determine the coordinates for the target brain region.

-

Drill a small burr hole in the skull at the determined coordinates.

-

Load the tracer into a microsyringe or glass micropipette.

-

Slowly lower the injection needle to the target depth.

-

Inject a small volume of the tracer solution (typically 50-200 nL) over several minutes.

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion and minimize backflow.

-

Slowly withdraw the needle and suture the incision.

-

Provide appropriate post-operative care.

Survival Time

The optimal survival time following injection depends on the distance the tracer needs to travel and the specific tracer used. This can range from a few days to several weeks.[11][12] Shorter survival times may result in incomplete labeling of distal projections, while excessively long survival times can lead to degradation of the tracer signal.

Tissue Processing

Proper fixation and sectioning of the brain tissue are critical for preserving neuronal morphology and the tracer signal.

Step-by-Step Protocol: [13][14]

-

Deeply anesthetize the animal.

-

Perform transcardial perfusion with saline followed by a fixative solution (e.g., 4% paraformaldehyde).

-

Dissect the brain and post-fix it in the same fixative for several hours to overnight.

-

Cryoprotect the brain by immersing it in a series of sucrose solutions of increasing concentration (e.g., 10%, 20%, 30%).

-

Section the brain on a freezing microtome or cryostat at a thickness of 30-50 µm.

-

Collect the sections in a cryoprotectant solution for long-term storage or proceed directly to staining.

Visualization: The Avidin-Biotin Complex (ABC) Method

The Avidin-Biotin Complex (ABC) method is a widely used and highly sensitive technique for visualizing biotinylated tracers.[4][15]

Step-by-Step Protocol: [13][14]

-

Rinse the free-floating sections in PBS to remove the cryoprotectant.

-

Quench endogenous peroxidase activity by incubating the sections in a solution of hydrogen peroxide (e.g., 0.3-3% in PBS or methanol).

-

Block non-specific binding sites by incubating the sections in a blocking solution containing normal serum from the species in which the secondary antibody was raised.

-

Incubate the sections with the pre-formed Avidin-Biotin Complex reagent (which contains avidin and biotinylated HRP).

-

Rinse the sections thoroughly in PBS.

-

Visualize the HRP activity by incubating the sections in a solution containing a chromogen, such as 3,3'-diaminobenzidine (DAB), and hydrogen peroxide. This will produce a brown, insoluble precipitate at the location of the tracer.

-

Mount the sections on glass slides, dehydrate, and coverslip.

Fluorescent Visualization: As an alternative to chromogenic detection, fluorescently tagged streptavidin can be used for visualization.[13] This approach allows for multi-labeling experiments where other neuronal markers are detected with antibodies conjugated to different fluorophores.[13]

Advanced Applications and Future Directions

The versatility of biotin-based tracers has led to their adaptation for a wide range of advanced applications.

-

Electron Microscopy: BDAs are well-suited for ultrastructural studies, allowing for the examination of synaptic connections at the electron microscopic level.[4]

-

Combination with Immunohistochemistry: Biotin tracing can be readily combined with immunohistochemistry to identify the neurochemical phenotype of labeled neurons and their targets.[16]

-

In Vivo Biotinylation: Recent developments have enabled cell-type-specific biotin labeling in vivo using engineered biotin ligases.[17] This powerful technique allows for the proteomic analysis of specific neuronal populations in their native environment.[17]

-

Development of Novel Tracers: Ongoing research focuses on developing new biotinylated tracers with improved stability and solubility.[7][18] Some of these novel tracers are being designed for multimodal imaging, combining fluorescence microscopy with magnetic resonance imaging (MRI).[7][18]

Troubleshooting and Best Practices

-

Weak or No Labeling: This can be due to an incorrect injection site, insufficient tracer volume or concentration, or an inappropriate survival time.

-

High Background Staining: This may result from endogenous biotin in the tissue, inadequate blocking, or incomplete quenching of endogenous peroxidase activity.[19]

-

Uneven Staining: Ensure thorough rinsing between steps and gentle agitation during incubations.

-

Fixation Artifacts: Over-fixation can mask the biotin moiety, while under-fixation can lead to poor tissue morphology.

Conclusion

Biotin-based neuronal tracers have revolutionized our ability to map the intricate wiring of the nervous system. From the fundamental discovery of the high-affinity biotin-avidin interaction to the development of sophisticated tracers and detection methods, this technology continues to be an indispensable tool for neuroscientists. As research pushes the boundaries of our understanding of the brain, the continued evolution of biotin-based methods promises to provide even more powerful insights into the structure and function of neural circuits.

References

-

(PDF) Anterograde and retrograde tracing with high molecular weight biotinylated dextran amine through thalamocortical and corticothalamic pathways - ResearchGate. Available from: [Link]

-

Anterograde and retrograde tracing with high molecular weight biotinylated dextran amine through thalamocortical and corticothalamic pathways - PubMed. Available from: [Link]

-

Improving the Application of High Molecular Weight Biotinylated Dextran Amine for Thalamocortical Projection Tracing in the Rat - JoVE. Available from: [Link]

-

Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents | ACS Chemical Neuroscience - ACS Publications. Available from: [Link]

-

Improved Methods for Anterograde Axonal Tracing by Viral Vectors - eScholarship.org. Available from: [Link]

-

Biotinylated dextran amine anterograde tracing of the canine corticospinal tract - PMC. Available from: [Link]

-

Pathway tracing using biotinylated dextran amines - ResearchGate. Available from: [Link]

-

Neuroanatomical Tract-Tracing Using Biotinylated Dextran Amine - PubMed. Available from: [Link]

-

Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC. Available from: [Link]

-

(PDF) Cell type-specific biotin labeling in vivo resolves regional neuronal and astrocyte proteomic differences in mouse brain - ResearchGate. Available from: [Link]

-

Focus Areas / Neuronal Tracers - 2BScientific. Available from: [Link]

-

The avidin-biotin system | Ed Bayer's Group - Weizmann Institute of Science. Available from: [Link]

-

Historical trends in neuroanatomical tract-tracing techniques - PMC. Available from: [Link]

-

Biotinylated dextran amine - Wikipedia. Available from: [Link]

-

How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - NIH. Available from: [Link]

-

The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC - PubMed Central. Available from: [Link]

-

Biocytin-labelling and its impact on late 20th century studies of cortical circuitry - PMC. Available from: [Link]

-

The anterograde and retrograde axonal transport of biotinylated dextran amine and biocytin in the nervous system of teleosts - PubMed. Available from: [Link]

-

The avidin-biotin complex (ABC) method and other avidin-biotin binding methods - PubMed. Available from: [Link]

-

Avidin-Biotin Interactions: Methods and Applications - ResearchGate. Available from: [Link]

-

How Does Streptavidin Work? Function, Structure, & Uses - Excedr. Available from: [Link]

-

Video: Improving the Application of High Molecular Weight Biotinylated Dextran Amine for Thalamocortical Projection Tracing in the Rat - JoVE. Available from: [Link]

-

Immunohistochemistry protocol - Avidin/Biotin Method (ABC) - CliniSciences. Available from: [Link]

-

Successful biotin labeling of Camk2a neurons in adult mouse brain a... - ResearchGate. Available from: [Link]

Sources

- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - CA [thermofisher.com]

- 2. The avidin-biotin system | Ed Bayer's Group [weizmann.ac.il]

- 3. vectorlabs.com [vectorlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Historical trends in neuroanatomical tract-tracing techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocytin-labelling and its impact on late 20th century studies of cortical circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biotinylated dextran amine - Wikipedia [en.wikipedia.org]

- 9. Focus Areas / Neuronal Tracers - 2BScientific [2bscientific.com]

- 10. antibodiesinc.com [antibodiesinc.com]

- 11. researchgate.net [researchgate.net]

- 12. Anterograde and retrograde tracing with high molecular weight biotinylated dextran amine through thalamocortical and corticothalamic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improving the Application of High Molecular Weight Biotinylated Dextran Amine for Thalamocortical Projection Tracing in the Rat [jove.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Immunohistochemistry protocol - Avidin/Biotin Method (ABC) Clinisciences [clinisciences.com]

- 16. Neuroanatomical tract-tracing using biotinylated dextran amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Neuronal Tracing with N-(2-AMINOETHYL)-BIOTINAMIDE

Introduction: Unraveling Neural Circuits with N-(2-AMINOETHYL)-BIOTINAMIDE

The intricate network of connections within the nervous system forms the basis of all its functions. To understand these complex circuits, neuroscientists rely on powerful techniques to map the pathways of individual neurons and neuronal populations. Neuronal tracing, the method of charting these connections, is a cornerstone of modern neuroscience. This compound, a biotin derivative also widely known by the trade name Neurobiotin™, has emerged as a versatile and reliable tool for this purpose.[1][2]

This small, water-soluble molecule can be introduced into neurons and is then transported along their axonal processes.[1] Its versatility lies in its capacity for both anterograde and retrograde transport.[3] Anterograde transport reveals the projections from the neuron's cell body to its synaptic terminals, while retrograde transport identifies the neurons that project to a specific area.[3] This dual capability allows for a comprehensive analysis of neural connectivity.

Compared to its predecessor, biocytin, this compound offers several advantages, including higher solubility and more efficient delivery into neurons via iontophoresis.[4] However, like biocytin, it is susceptible to degradation by the enzyme biotinidase over longer periods, which can result in weaker labeling with extended survival times.[4] For studies requiring long post-injection survival, a biotinidase-resistant version, NEUROBIOTIN™-Plus, has been developed.[5]

This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in neuronal tracing studies, tailored for researchers, scientists, and drug development professionals.

Principle of the Method

The utility of this compound as a neuronal tracer hinges on two key properties: its uptake and transport by neurons, and the high-affinity interaction between biotin and avidin (or streptavidin).

-

Tracer Delivery and Neuronal Transport: The tracer is introduced into a specific brain region or into individual neurons. Once inside, it is actively transported along the axon. In anterograde tracing, the tracer moves from the soma (cell body) to the axon terminals. In retrograde tracing, it is taken up by axon terminals and transported back to the soma.

-

Visualization: The biotin moiety of the tracer is not directly visible. Its presence is revealed through histochemical methods that utilize the strong and specific binding of avidin or streptavidin to biotin. These proteins are typically conjugated to an enzyme, such as horseradish peroxidase (HRP), or a fluorophore.

The most common detection method is the Avidin-Biotin Complex (ABC) technique. This involves the sequential application of a biotinylated secondary antibody (if an antibody is used for signal amplification), followed by a pre-formed complex of avidin and biotinylated HRP. The HRP enzyme then catalyzes a reaction with a chromogenic substrate, such as 3,3'-diaminobenzidine (DAB), to produce a stable, visible precipitate at the location of the tracer. Alternatively, streptavidin conjugated to a fluorescent dye can be used for fluorescent visualization.

Comparative Analysis of Biotin-Based Tracers

The choice of a neuronal tracer is critical for the success of a neuroanatomical study. Below is a comparison of this compound with other commonly used biotin-based tracers.

| Feature | This compound (Neurobiotin™) | Biocytin | Biotinylated Dextran Amine (BDA) |

| Molecular Weight | ~323 Da[6] | ~372 Da[4] | 3,000 - 10,000 Da |

| Primary Transport | Anterograde and Retrograde[3] | Primarily Anterograde[3] | Anterograde and Retrograde[7] |

| Transport Efficiency | High | Moderate | High |

| Biotinidase Stability | Susceptible[4][5] | Susceptible[8][9] | Resistant |

| Optimal Survival Time | Short to medium (2-4 days)[4] | Short (1-2 days)[8] | Medium to long (days to weeks)[7] |

| Delivery Methods | Iontophoresis, Pressure Injection[1][10] | Iontophoresis, Intracellular fill[2] | Iontophoresis, Pressure Injection[7] |

| Key Advantages | High solubility, efficient iontophoresis, good retrograde transport.[4] | Well-established for intracellular fills. | High transport efficiency, biotinidase resistant, excellent for fine axonal details.[7] |

| Key Limitations | Susceptible to degradation over time.[4] | Limited retrograde transport, lower solubility.[3][4] | Larger molecule, may not fill the most distal processes as readily as smaller tracers. |

Experimental Workflow

The following diagram outlines the major steps involved in a neuronal tracing experiment using this compound.

Caption: General workflow for neuronal tracing with this compound.

Detailed Protocols

Part 1: Tracer Preparation and Delivery

Materials and Reagents:

-

This compound hydrochloride (e.g., Neurobiotin™ Tracer)

-

Sterile saline (0.9% NaCl) or appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Glass micropipettes (for iontophoresis or pressure injection)

-

Microinjection pump or iontophoresis unit

-

Stereotaxic apparatus

-

Anesthetics and analgesics for animal surgery

Protocol 1.1: Tracer Solution Preparation

-

Prepare a 2-5% (w/v) solution of this compound in sterile saline or phosphate buffer. For example, to make a 5% solution, dissolve 5 mg of the tracer in 100 µl of saline.

-

Vortex briefly to dissolve. If necessary, sonicate for a few minutes to ensure complete dissolution.

-

Centrifuge the solution briefly to pellet any undissolved particles.

-

Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Protocol 1.2: Delivery by Iontophoresis (Primarily for Anterograde Tracing)

Iontophoresis uses an electrical current to eject the charged tracer molecules from the micropipette tip. This method produces small, well-defined injection sites.

-

Pull glass micropipettes to a tip diameter of 10-20 µm.

-

Backfill the micropipette with the prepared tracer solution.

-

Mount the animal in a stereotaxic frame under deep anesthesia.

-

Lower the micropipette to the target coordinates.

-

Pass a positive current through the pipette to eject the tracer. A typical parameter is +5 µA pulsed current (e.g., 7 seconds on, 7 seconds off) for 10-20 minutes.

-

After injection, leave the pipette in place for 5-10 minutes to minimize backflow upon retraction.

-

Slowly withdraw the pipette.

-

Suture the incision and provide post-operative care.

Protocol 1.3: Delivery by Pressure Injection (for Anterograde and Retrograde Tracing)

Pressure injection delivers a larger volume of tracer, which can be advantageous for labeling larger areas or for retrograde tracing from terminal fields.

-

Use a glass micropipette with a slightly larger tip diameter (e.g., 20-50 µm) connected to a microinjection pump.

-

Backfill the pipette with the tracer solution.

-

Secure the animal in a stereotaxic apparatus and lower the pipette to the target location.

-

Inject the desired volume of tracer at a slow, controlled rate.

-

For anterograde tracing: Inject a small volume (e.g., 50-200 nl) to create a confined injection site.

-

For retrograde tracing: Inject a larger volume (e.g., 200-500 nl) to cover the terminal field of interest.

-

-

Inject at a rate of approximately 50-100 nl/minute to prevent tissue damage.

-

Leave the pipette in place for 10-15 minutes post-injection before slow withdrawal.[11]

-

Close the wound and provide appropriate post-operative care.

Part 2: Tissue Processing and Visualization

Materials and Reagents:

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in 0.1 M phosphate buffer

-

Sucrose solutions (e.g., 20%, 30% in PBS) for cryoprotection

-

Triton X-100 or other detergents

-

Avidin-Biotin Complex (ABC) kit (e.g., VECTASTAIN® ABC Kit)

-

3,3'-Diaminobenzidine (DAB)

-

Hydrogen peroxide (H₂O₂)

-

Streptavidin-conjugated fluorophores (for fluorescent detection)

-

Mounting medium

Protocol 2.1: Perfusion and Fixation

-

After the appropriate survival period (typically 2-7 days), deeply anesthetize the animal.

-

Perform transcardial perfusion, first with cold saline to clear the blood, followed by cold 4% PFA.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

For cryosectioning, transfer the brain to a 20% sucrose solution in PBS until it sinks, then to a 30% sucrose solution for cryoprotection.

Protocol 2.2: Sectioning

-

Cut 30-50 µm thick sections on a freezing microtome or a cryostat.

-

Collect the sections in PBS and store at 4°C until staining.

Protocol 2.3: Chromogenic Visualization (ABC-DAB Method)

-

Rinse free-floating sections 3 x 10 minutes in PBS.

-

Endogenous Peroxidase Quenching: Incubate sections in a solution of 1% H₂O₂ in PBS for 15-20 minutes at room temperature to block endogenous peroxidase activity.

-

Rinse 3 x 10 minutes in PBS.

-

Permeabilization and Blocking: Incubate sections for 1-2 hours at room temperature in a blocking solution containing 0.3% Triton X-100 and 5% normal serum (from the species in which the secondary antibody, if used, was raised) in PBS.

-

ABC Reagent Incubation: Prepare the ABC reagent according to the manufacturer's instructions (typically 30 minutes before use). Incubate the sections in the ABC reagent overnight at 4°C or for 2 hours at room temperature.[10]

-

Rinse 3 x 10 minutes in PBS.

-

DAB Reaction: Prepare the DAB solution. Add H₂O₂ to a final concentration of 0.01% immediately before use. Incubate the sections in the DAB solution until the desired staining intensity is reached (monitor under a microscope). The reaction typically takes 2-10 minutes.

-

Stop the reaction by transferring the sections to PBS.

-

Rinse thoroughly in PBS.

-

Mount the sections onto gelatin-coated slides, air dry, dehydrate through a graded series of alcohol, clear with xylene, and coverslip with a permanent mounting medium.

Caption: Principle of Avidin-Biotin Complex (ABC) detection.

Protocol 2.4: Fluorescent Visualization

-

Follow steps 1, 3, and 4 from the chromogenic protocol.

-

Streptavidin-Fluorophore Incubation: Incubate the sections in a solution of streptavidin conjugated to your fluorophore of choice (e.g., Alexa Fluor™ 488, 594) diluted in PBS with 0.3% Triton X-100 for 2-4 hours at room temperature or overnight at 4°C.

-

Rinse 3 x 10 minutes in PBS.

-

Mount the sections onto slides with a fluorescent mounting medium.

-

Store slides in the dark at 4°C until imaging.

Data Interpretation

-

Anterograde Labeling: Characterized by the labeling of axons and their terminal boutons at a distance from the injection site. The cell bodies at the injection site will be densely filled.

-

Retrograde Labeling: Identified by the labeling of neuronal cell bodies in a region known to project to the injection site. The axons and terminals at the injection site will have taken up the tracer.

-

Injection Site: The core of the injection site will be very darkly stained. Analysis should focus on the transport away from this core to avoid misinterpretation of simple diffusion. The size and density of the injection site should be documented.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Staining | Tracer Delivery Failure: Pipette clogged; insufficient injection volume/current. | Check pipette tip before and after injection. Increase injection parameters cautiously. |

| Incorrect Survival Time: Too short for long pathways; too long leading to tracer degradation. | Optimize survival time for the specific pathway (2-7 days is a good starting point). For longer times, consider biotinidase-resistant tracers. | |

| Poor Tissue Fixation: Inadequate perfusion or post-fixation. | Ensure thorough perfusion with cold fixative. Optimize post-fixation time. | |

| Inactive Reagents: Expired ABC kit or DAB; incorrect reagent preparation. | Use fresh reagents. Prepare ABC complex 30 minutes before use. Add H₂O₂ to DAB immediately before use. | |

| High Background Staining | Tracer Leakage: Spillage of tracer on the brain surface or along the pipette tract. | Apply positive pressure gently when approaching the target to avoid leakage.[12] Leave pipette in place for 10-15 min post-injection. |

| Endogenous Biotin/Peroxidase: High levels in certain tissues (e.g., kidney, liver). | Perform an avidin/biotin blocking step before primary antibody/ABC incubation. Always quench endogenous peroxidases with H₂O₂. | |

| Over-staining: DAB reaction time too long. | Monitor the DAB reaction under a microscope and stop it by rinsing in PBS as soon as a clear signal appears over the background. | |

| Insufficient Rinsing: Inadequate removal of unbound reagents. | Adhere to the recommended number and duration of rinsing steps. | |

| Uneven Staining | Poor Reagent Penetration: Insufficient detergent concentration or incubation time. | Increase Triton X-100 concentration (up to 0.5%) and/or extend incubation times, especially for thicker sections. |

| Sections Drying Out: Sections were allowed to dry at any stage. | Keep sections submerged in buffer at all times. Use a humidified chamber for long incubations.[13] |

References

- Huang, Z. J., & Luo, L. (2015). Neurobiotin, a useful neuroanatomical tracer for in vivo anterograde, retrograde and transneuronal tract-tracing and for in vitro labeling of neurons. Neuron, 87(1), 1-3.

- Lapper, S. R., & Bolam, J. P. (1991). The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with biocytin. Journal of Neuroscience Methods, 39(2), 163–174.

- Kita, H., & Armstrong, W. (1991). A biotin-containing compound N-(2-aminoethyl)biotinamide for intracellular labeling and neuronal tracing studies: comparison with biocytin. Journal of Neuroscience Methods, 37(2), 141–150.

- Pinault, D. (1996). A novel single-cell staining procedure performed in vivo under electrophysiological control: morpho-functional features of juxtacellularly labeled thalamic cells and other central neurons. Journal of Neuroscience Methods, 65(2), 113-136.

- Narayanan, V., & Nelson, R. F. (2016). Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers. Journal of Visualized Experiments, (118), 54880.

- Zempleni, J., & Mock, D. M. (1999). Cleavage of biocytin (biotin-lysine) by biotinidase leads to the formation of a biotinyl-thioester intermediate. Journal of Nutritional Biochemistry, 10(7), 431-434.

- Pan, F., & Massey, S. C. (2007). A Series of Biotinylated Tracers Distinguishes Three Types of Gap Junction in Retina. Investigative Ophthalmology & Visual Science, 48(3), 965-975.

- Wolf, B. (2017). Biotinidase Deficiency. In GeneReviews®.

- Suormala, T., Baumgartner, E. R., & Wick, H. (1990). Comparison of patients with complete and partial biotinidase deficiency: biochemical studies. Journal of Inherited Metabolic Disease, 13(1), 76-92.

- Suormala, T., & Baumgartner, E. R. (1991). Quantitative determination of biocytin in urine of patients with biotinidase deficiency using high-performance liquid chromatography (HPLC). Clinica Chimica Acta, 200(2-3), 177-190.

-

Boster Biological Technology. (n.d.). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. Retrieved from [Link]

- Chabot, J., & Ko, D. (2019).

- Zhang, W., & Wang, H. (2023). Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice. International Journal of Molecular Sciences, 24(10), 8829.

- Feldmeyer, D., & Radnikow, G. (2012). Improved biocytin labeling and neuronal 3D reconstruction.

- Veenman, C. L., Reiner, A., & Honig, M. G. (1992). Biotinylated dextran: a versatile anterograde and retrograde neuronal tracer. Journal of Neuroscience Methods, 41(3), 239–254.

Sources

- 1. Neurobiotin, a useful neuroanatomical tracer for in vivo anterograde, retrograde and transneuronal tract-tracing and for in vitro labeling of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A biotin-containing compound N-(2-aminoethyl)biotinamide for intracellular labeling and neuronal tracing studies: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. A Series of Biotinylated Tracers Distinguishes Three Types of Gap Junction in Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotinylated dextran: a versatile anterograde and retrograde neuronal tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biotinidase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. vectorlabs.com [vectorlabs.com]

- 11. protocols.io [protocols.io]

- 12. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]

Protocol for N-(2-AMINOETHYL)-BIOTINAMIDE labeling of cultured neurons

Probing the Neuronal Landscape: A Detailed Guide to Surface and Intracellular Labeling with Biotinylation Reagents

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biotinylation of cultured neurons. This document elucidates the fundamental principles of biotinylation, offers detailed, step-by-step protocols for both cell-surface and intracellular labeling, and provides expert insights into experimental design and troubleshooting.

Introduction: The Power of Biotinylation in Neuroscience

Understanding the dynamic landscape of neuronal proteins is fundamental to unraveling the complexities of neural signaling, plasticity, and disease. The communication between neurons is largely dictated by the proteins present on their surface, including receptors, ion channels, and transporters.[1] The ability to specifically label and track these proteins provides an invaluable tool for investigating their trafficking, localization, and turnover in response to various stimuli.[2][3][4]

Biotinylation, the process of covalently attaching biotin to a molecule of interest, has become a cornerstone technique in this field.[5] The exceptionally high affinity between biotin (Vitamin H) and proteins like streptavidin and avidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis of a robust and versatile detection and purification system.[5][6] This small molecule can be attached to proteins without significantly altering their biological function, making it an ideal reporter tag.[5]

This guide will focus on two distinct, yet complementary, biotinylation strategies for cultured neurons:

-

Cell-Surface Biotinylation: Using membrane-impermeant, amine-reactive biotinylation reagents to label proteins exposed to the extracellular environment.

-

Intracellular Labeling: Introducing biotin-containing tracers, such as N-(2-AMINOETHYL)-BIOTINAMIDE, into the cytoplasm to visualize neuronal morphology and trace connections.[7][8]

Choosing Your Biotinylation Strategy: Surface vs. Intracellular Labeling

The choice of biotinylation reagent is dictated by the experimental question. The primary distinction lies in the reagent's chemical reactivity and its ability to cross the cell membrane.

Cell-Surface Protein Labeling

To specifically label proteins on the neuronal surface, the ideal reagent must be amine-reactive and membrane-impermeant .[2][9]

-

Amine Reactivity: These reagents typically contain an N-hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine residues.[6]

-

Membrane Impermeability: To ensure only surface proteins are labeled, a sulfonate group (SO₃⁻) is added to the NHS ester (Sulfo-NHS). This negative charge prevents the reagent from crossing the hydrophobic lipid bilayer of the cell membrane.[9][10][11]

A widely used reagent for this purpose is Sulfo-NHS-SS-Biotin . The inclusion of a disulfide bond (-S-S-) in its spacer arm makes the linkage cleavable by reducing agents, which can be advantageous for eluting captured proteins from streptavidin beads.[2][9][12]

Intracellular Labeling and Neuronal Tracing

For visualizing the complete morphology of a neuron or tracing its connections, a small, water-soluble, and non-toxic tracer is required. This compound , also known as biotinamide or sold under the trade name Neurobiotin™, is an excellent candidate for this application.[7][8][13][14]

Unlike NHS-ester reagents, this compound is not designed to react with and label endogenous proteins. Instead, its small size and hydrophilic nature allow it to diffuse throughout the cytoplasm and pass through gap junctions, revealing coupled cells.[8] It is typically introduced into a target neuron via a recording pipette during electrophysiological experiments or through other permeabilization techniques.[7][13]

The key features of this compound include:

-

High Solubility: It can be dissolved at high concentrations in intracellular solutions without precipitation.[7][8]

-

Small Molecular Weight: Allows for easy diffusion throughout the neuron and through gap junctions.[7]

-

Fixable: It remains within the cell after fixation with standard aldehyde fixatives, allowing for subsequent histochemical detection.[8]

Protocol: Cell-Surface Protein Biotinylation of Cultured Neurons

This protocol details the labeling of surface proteins on adherent cultured neurons using Sulfo-NHS-SS-Biotin. The entire procedure should be performed on ice to halt membrane trafficking and prevent the internalization of the biotin reagent.[15][16]

Materials and Reagents

| Reagent/Material | Recommended Specifications |

| Cultured Neurons | Plated on 6-well plates or similar |

| Sulfo-NHS-SS-Biotin | High-purity, stored desiccated at -20°C |

| Ice-cold PBS, pH 8.0 | Phosphate-Buffered Saline |

| Quenching Buffer | 100 mM Glycine or 50-100 mM Tris in PBS |

| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors |

| Streptavidin-Agarose Beads | Or magnetic streptavidin beads |

| Cell Scrapers | |

| Refrigerated Centrifuge |

Experimental Workflow Diagram

Caption: Workflow for cell-surface biotinylation and affinity purification.

Step-by-Step Protocol

-

Preparation:

-

Prepare all required buffers (PBS pH 8.0, Quenching Buffer, Lysis Buffer) and keep them on ice for at least 30 minutes.

-

Place the multi-well plate containing cultured neurons (e.g., DIV 14-16) on a flat bed of ice for 5-10 minutes to cool the cells and arrest membrane trafficking.[15]

-

-

Washing:

-

Biotinylation Reaction:

-

Immediately before use, dissolve Sulfo-NHS-SS-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5 - 1.0 mg/mL.[18] Vortex briefly to ensure it is fully dissolved.

-

Add the biotin solution to each well, ensuring the cells are completely covered (e.g., 0.75 mL for a 6-well plate).

-

Incubate the plate on ice for 30-45 minutes with gentle rocking.[18] Expert Tip: The optimal incubation time may need to be determined empirically for your specific cell type and protein of interest.

-

-

Quenching:

-

Cell Lysis:

-

Wash the cells three times with ice-cold PBS.

-

Add an appropriate volume of ice-cold Lysis Buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

-

-

Affinity Purification:

-

Transfer the supernatant to a new tube. Save a small aliquot (e.g., 20-50 µL) to serve as the "Total Lysate" or "Input" control for later analysis.

-

Add pre-washed streptavidin-agarose beads to the remaining lysate.

-

Incubate overnight at 4°C with end-over-end rotation to allow the biotinylated proteins to bind to the beads.

-

Pellet the beads by centrifugation and wash them 3-5 times with Lysis Buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. If using Sulfo-NHS-SS-Biotin, elution can also be achieved by incubating with a reducing agent (e.g., DTT) to cleave the disulfide bond.[19]

-

-

Analysis:

Self-Validation and Troubleshooting

-

Validation of Surface Specificity: To confirm that the biotinylation was restricted to the cell surface, probe your Western blot for a known, abundant intracellular protein (e.g., GAPDH or Tubulin).[20] This protein should be present in the "Total Lysate" lane but absent or significantly depleted in the eluted (surface) fraction.[18][20]

-

Troubleshooting Poor Signal:

-

Ineffective Biotinylation: Ensure the biotin reagent is fresh and was dissolved immediately before use. Check that all buffers are free of amine contaminants (e.g., Tris, glycine).[21]

-

Low Protein Abundance: Increase the amount of starting material (i.e., lyse more cells).

-

-

Troubleshooting Intracellular Protein Contamination:

-

Cell Lysis During Labeling: Handle cells gently during washing steps. Ensure the integrity of the cell membranes was not compromised.

-

Reagent Permeability: Confirm you are using a Sulfo-NHS ester. Non-sulfonated NHS esters are membrane-permeable.[10]

-

Protocol: Intracellular Labeling with this compound

This protocol describes the general principle of using this compound (biotinamide) as an intracellular tracer, typically introduced during patch-clamp recording.

Principle of Intracellular Filling

The primary method for introducing biotinamide into a single neuron is through a recording micropipette. The tracer is included in the internal pipette solution. During whole-cell recording, the small biotinamide molecules diffuse from the pipette into the cytoplasm, filling the soma, dendrites, and axon over time.

Caption: Workflow for intracellular labeling using this compound.

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare your standard internal solution for patch-clamp recording.

-

Dissolve this compound hydrochloride directly into the internal solution at a concentration of 1-4%.[7] Ensure it is fully dissolved.

-

-

Intracellular Filling:

-

Back-fill a recording micropipette with the biotinamide-containing internal solution.

-

Approach a target neuron and establish a whole-cell patch-clamp configuration.

-

Maintain the recording for a sufficient duration (e.g., 20-60 minutes) to allow for complete diffusion of the tracer throughout the neuron.

-

-

Fixation:

-

After the filling period, carefully withdraw the pipette.

-

Fix the cultured neurons by replacing the external solution with a 4% paraformaldehyde (PFA) solution in PBS for 15-30 minutes at room temperature.

-

-

Histochemical Detection:

-

Wash the fixed cells several times with PBS.

-

Permeabilize the cell membranes by incubating with PBS containing 0.2-0.4% Triton X-100 for 1-2 hours.[13][14]

-

Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 5% normal goat serum).

-

Incubate the cells with an avidin or streptavidin conjugate. The choice of conjugate depends on the desired detection method:

-

For fluorescence microscopy: Use a streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488).

-

For brightfield microscopy: Use a streptavidin-horseradish peroxidase (HRP) conjugate (e.g., from a VECTASTAIN® ABC kit), followed by reaction with a substrate like diaminobenzidine (DAB) to produce a colored precipitate.[13][14]

-

-

Wash thoroughly with PBS.

-

-

Imaging:

-

Mount the coverslip onto a slide and image using the appropriate microscopy technique to visualize the detailed morphology of the filled neuron.

-

Conclusion

Biotinylation is a powerful, multifaceted technique essential for modern neuroscience research. By selecting the appropriate reagent and protocol, investigators can either perform a comprehensive census of the neuronal cell surface proteome or meticulously reconstruct the intricate architecture of individual neurons. The protocols and expert insights provided herein serve as a robust foundation for designing and executing successful biotinylation experiments, ultimately enabling deeper insights into the molecular workings of the nervous system.

References

-

Nair, J. D., Henley, J. M., & Wilkinson, K. A. (2021). Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation. STAR Protocols, 2(4), 100992. [Link]

-

Fortin, D. L., & Melikian, H. E. (2014). Brain Slice Biotinylation: An Ex Vivo Approach to Measure Region-specific Plasma Membrane Protein Trafficking in Adult Neurons. Journal of Visualized Experiments, (86), 51336. [Link]

-

Kita, H., & Armstrong, W. (1991). A biotin-containing compound N-(2-aminoethyl)biotinamide for intracellular labeling and neuronal tracing studies: comparison with biocytin. Journal of Neuroscience Methods, 37(2), 141-150. [Link]

-

Nair, J. D., et al. (2021). Schematic representation of neuronal surface biotinylation using Sulfo-NHS-SS-biotin. ResearchGate. [Link]

-

Valdembri, L., et al. (2015). A Cell Surface Biotinylation Assay to Reveal Membrane-associated Neuronal Cues: Negr1 Regulates Dendritic Arborization. Molecular & Cellular Proteomics, 14(1), 104-117. [Link]

-

Nair, J. D., Henley, J. M., & Wilkinson, K. A. (2021). Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation. ResearchGate. [Link]

-

Lise, M. F., & El-Husseini, A. (2014). Differential Labeling of Cell-surface and Internalized Proteins after Antibody Feeding of Live Cultured Neurons. Journal of Visualized Experiments, (84), e51139. [Link]

-

ResearchGate. (2015). Does anybody have a protocol for extra cellular surface biotin labeling with N-hydroxysuccinimide ester? ResearchGate. [Link]

-

Valdembri, L., et al. (2014). A Cell Surface Biotinylation Assay to Reveal Membrane-associated Neuronal Cues: Negr1 Regulates Dendritic Arborization. National Institutes of Health. [Link]

-

Fernandez-Suarez, M., & Ting, A. Y. (2011). Biotinylation and Purification of Plasma Membrane-associated Proteins from Rodent Cultured Neurons. Bio-protocol, 1(1). [Link]

-

Luo, L., et al. (2023). Single-Cell Labeling Strategies to Dissect Neuronal Structures and Local Functions. International Journal of Molecular Sciences, 24(4), 3903. [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Biotin Labeling Reagent Biotin-OSu. Dojindo. [Link]

-

Kim, D. I., et al. (2017). Antibodies to biotin enable large-scale detection of biotinylation sites on proteins. Nature Methods, 14(11), 1139-1145. [Link]

-

Institut Pasteur. (2019). Studying synaptic protein assemblies helps us understand the nature of communication between neurons. Institut Pasteur. [Link]

-

JoVE. (2013). Brain Slice Biotinylation: An Ex Vivo Approach to Measure Region-specific Plasma Membrane Protein Trafficking in Adult Neurons. Journal of Visualized Experiments. [Link]

-

Vector Laboratories. (n.d.). NEUROBIOTIN® Tracer for Intracellular Labeling of Neurons. Vector Laboratories. [Link]

-

Biocompare. (n.d.). Biotin Labeling Reagents. Biocompare. [Link]

-

Marx, M., et al. (2012). Improved biocytin labeling and neuronal 3D reconstruction. Nature Protocols, 7(2), 394-407. [Link]

-

University of Bristol Research Portal. (2021). Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation. University of Bristol. [Link]

-

Marx, M., et al. (2012). Improved Biocytin Labeling and Neuronal 3D Reconstruction. PubMed. [Link]

-

The Transmitter. (2021). Repeat labeling helps reveal synaptic proteins. The Transmitter. [Link]

-

ResearchGate. (2019). How to remove the excess of biotin from the biotinylated antibody after the bioconjugation step without losing antibody? ResearchGate. [Link]

-

ResearchGate. (2022). Cell type-specific biotin labeling in vivo resolves regional neuronal and astrocyte proteomic differences in mouse brain. ResearchGate. [Link]

-

ACS Publications. (2023). Deep Learning-Based Event Classification of Mass Photometry Data for Optimal Mass Measurement at the Single-Molecule Level. ACS Publications. [Link]

-

Koehler, C. J., et al. (2014). Sulfo-NHS-SS-biotin derivatization: a versatile tool for MALDI mass analysis of PTMs in lysine-rich proteins. Proteomics, 14(7-8), 830-835. [Link]

Sources

- 1. Studying synaptic protein assemblies helps us understand the nature of communication between neurons | [pasteur.fr]

- 2. Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential Labeling of Cell-surface and Internalized Proteins after Antibody Feeding of Live Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Biotin Labeling Reagent Biotin-OSu | CAS 35013-72-0 Dojindo [dojindo.com]

- 7. A biotin-containing compound N-(2-aminoethyl)biotinamide for intracellular labeling and neuronal tracing studies: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. adipogen.com [adipogen.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Sulfo-NHS-SS-biotin derivatization: a versatile tool for MALDI mass analysis of PTMs in lysine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vectorlabs.com [vectorlabs.com]

- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 15. researchgate.net [researchgate.net]

- 16. A Cell Surface Biotinylation Assay to Reveal Membrane-associated Neuronal Cues: Negr1 Regulates Dendritic Arborization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Brain Slice Biotinylation: An Ex Vivo Approach to Measure Region-specific Plasma Membrane Protein Trafficking in Adult Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. goldbio.com [goldbio.com]

- 20. researchgate.net [researchgate.net]

- 21. vectorlabs.com [vectorlabs.com]

Application Notes & Protocols: N-(2-AMINOETHYL)-BIOTINAMIDE for High-Fidelity Neural Circuit Mapping

Abstract

Mapping the intricate connections of the nervous system is fundamental to understanding its function in health and disease. N-(2-aminoethyl)-biotinamide, commercially known as Neurobiotin™ Tracer, has emerged as a preeminent tool for this purpose. Its low molecular weight, high solubility, and versatile transport properties make it a superior alternative to traditional tracers for detailed morphological reconstruction of individual neurons and the delineation of complex neural pathways. This guide provides a comprehensive overview of the principles, advantages, and detailed protocols for the effective use of this compound in anterograde, retrograde, and intracellular tracing studies, intended for researchers, scientists, and drug development professionals.

The Principle: A Versatile Biotinylated Amine for Neuronal Tracing

This compound is a small, water-soluble molecule that combines the vitamin biotin with a primary amine group via an ethylenediamine spacer.[1] This structure is key to its function as a neural tracer. Once introduced into the nervous system, either into a single cell or an extracellular space, it is readily taken up by neurons and transported throughout their processes.[2][3]

The utility of the tracer hinges on two core properties:

-

Neuronal Transport: Its small size allows it to be transported efficiently in both the anterograde (from soma to axon terminal) and retrograde (from terminal to soma) directions.[2][4] Furthermore, it can readily pass through gap junctions, enabling the visualization of synaptically coupled cell networks.[5][6]

-

High-Affinity Detection: The exposed biotin moiety serves as a high-affinity binding site for avidin and its analogues, such as streptavidin.[7][8] These avidin-based reagents can be conjugated to enzymes (e.g., Horseradish Peroxidase - HRP) or fluorophores, providing robust and versatile methods for visualization at both the light and electron microscopy levels.[3][9]

The primary amine on the molecule is critical for its retention in the tissue. Aldehyde-based fixatives, such as paraformaldehyde (PFA), crosslink these amines to the surrounding protein matrix, covalently locking the tracer in place for subsequent histological processing.[10][11]

Key Advantages Over Biocytin

This compound was developed to improve upon biocytin, another widely used biotin-based tracer. Its chemical modifications confer several significant experimental advantages.[12]

| Feature | This compound (Neurobiotin™) | Biocytin | Causality & Experimental Impact |

| Molecular Weight | ~286 Da (Biotinamide)[12] | ~372 Da[12] | Lower molecular weight facilitates more rapid diffusion within neurons and potentially enhances passage through gap junctions. |

| Solubility | High; 2-4% in 1-2 M salt solutions[12] | Lower; prone to precipitation at high concentrations[12] | Allows for the preparation of more concentrated tracer solutions, leading to more intense labeling without clogging fine-tipped microelectrodes. |

| Iontophoretic Ejection | Selectively ejected with positive current[12] | Ejected with both positive and negative current[12] | Highly advantageous for intracellular recordings where hyperpolarizing (negative) current is often used to stabilize a neuron's membrane potential without inadvertently ejecting the tracer. |

| Transport | Excellent anterograde and robust retrograde[4] | Primarily anterograde; weak retrograde[4][7] | A more versatile tracer for simultaneously mapping both the outputs and inputs of a given brain region. |

| Fixability | Contains primary amine; fixable with aldehydes[10] | Contains primary amine; fixable with aldehydes[3] | Both tracers are well-retained post-fixation, enabling robust and flexible experimental timelines. |

| Biotinidase Stability | Susceptible (Standard) or Resistant (Neurobiotin-Plus)[10] | Susceptible to enzymatic cleavage[3] | For experiments requiring long survival times, biotinidase-resistant variants prevent tracer degradation and signal loss.[10] |

Experimental Application Protocols

The following protocols provide a self-validating framework for the use of this compound. Success relies on careful preparation, precise delivery, and optimized histological processing.

Module 1: Preparation of Tracer Solution

The high solubility of this compound hydrochloride allows for flexible and concentrated stock solutions.

-

For Intracellular Filling: Prepare a 2-4% (w/v) solution of Neurobiotin™ Tracer in your desired intracellular recording solution (e.g., 1.0 M potassium methylsulfate or 1.0 M potassium chloride).[9][13]

-

For Bulk Tract-Tracing: Prepare a 5% (w/v) solution in a sterile, buffered solution such as Phosphate-Buffered Saline (PBS) or 0.9% saline.

-

Dissolution: Vortex thoroughly. Gentle sonication can aid in complete dissolution.[5]

-

Filtration: Filter the solution through a 0.2 µm syringe filter to remove any particulates that could clog microelectrodes or injection pipettes.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Module 2: Intracellular Filling via Microelectrode

This method is ideal for correlating the detailed morphology of a single neuron with its electrophysiological properties.[14]

Step-by-Step Protocol:

-

Electrode Preparation: Pull glass micropipettes to a resistance of 60-150 MΩ and backfill with the filtered tracer solution.[9][13]

-

Neuronal Impalement: In an in vitro slice preparation or an anesthetized animal, impale a target neuron.

-

Electrophysiological Recording: Record the baseline activity of the neuron as required by the experimental aims.

-

Tracer Injection: Inject the Neurobiotin™ tracer by applying positive (depolarizing) rectangular current pulses through the recording electrode. A typical starting point is 1-5 nA pulses of 150 ms duration at 3.3 Hz for a period of 2-10 minutes.[9][13] The duration and current amplitude should be optimized to ensure complete filling without damaging the cell.

-

Diffusion: After injection, maintain the recording for at least 10-20 minutes (or longer for cells with extensive processes) to allow the tracer to diffuse throughout the dendritic and axonal arbors.[15]

-

Tissue Processing: Proceed with fixation as described in Module 4.

Module 3: Bulk Labeling via Pressure Injection

This technique is used to label a population of neurons within a specific brain nucleus to trace their efferent (anterograde) and afferent (retrograde) connections.[2]

-

Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.

-

Pipette Preparation: Load a glass micropipette with the 5% Neurobiotin™ solution.

-

Stereotaxic Injection: Lower the pipette to the target coordinates and inject a defined volume of the tracer solution using a pico-liter injection system (e.g., Picospritzer). The volume will depend on the size of the target structure.

-

Survival Time: Allow a survival period for axonal transport to occur. This can range from 24 hours to several days, depending on the length of the pathway being studied. Note that for survival times longer than 2 days, signal strength may decrease with standard Neurobiotin™ due to enzymatic degradation.[12] In such cases, a biotinidase-resistant version is recommended.[10]

-

Tissue Processing: At the end of the survival period, perfuse the animal for fixation as described in Module 4.

Module 4: Tissue Fixation and Sectioning

Proper fixation is crucial for immobilizing the tracer and preserving tissue architecture.

-

Fixation Solution: Prepare a fresh solution of 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB, pH 7.4). For in vitro slice experiments, some protocols recommend adding 0.2% picric acid.[9]

-

In Vivo Fixation (Perfusion): Deeply anesthetize the animal and perform a transcardial perfusion, first with cold saline to clear the blood, followed by the cold 4% PFA solution.[9][13] Post-fix the brain overnight in the same fixative at 4°C.

-

In Vitro Fixation (Immersion): For brain slices, fix by submersion in 4% PFA for 2-4 hours at room temperature or overnight at 4°C.[9][15]

-

Cryoprotection (for frozen sections): Before sectioning, equilibrate the fixed brain in a 30% sucrose solution in PB until it sinks. This prevents ice crystal formation.

-

Sectioning: Cut 40-60 µm thick sections on a freezing microtome or a Vibratome and collect them in PBS.[9]

Module 5: Histochemical Visualization

The biotin tag on the tracer is visualized using an avidin-biotin detection system. The two primary methods are chromogenic (yielding a permanent, visible precipitate) and fluorescent.

Protocol 5A: Chromogenic Detection (ABC-DAB Method)

This method produces a stable, dark brown reaction product ideal for anatomical analysis with a standard light microscope.[9][13]

-

Rinsing: Wash free-floating sections several times in PBS.

-

Permeabilization: Incubate sections in PBS containing 0.4% Triton X-100 for 1-2 hours at room temperature to permeabilize cell membranes.[9]

-

ABC Incubation: Prepare an Avidin-Biotin-HRP Complex (ABC) solution (e.g., from a VECTASTAIN® ABC kit) according to the manufacturer's instructions at least 30 minutes before use. Incubate sections in the ABC solution for 2 hours at room temperature.[9][16]

-

Washing: Wash sections thoroughly in PBS (3 x 10 minutes).

-

Visualization: Transfer sections to a solution containing a chromogen, typically 0.05% 3,3'-Diaminobenzidine (DAB), and 0.003% hydrogen peroxide (H₂O₂) in PBS.[9] Monitor the reaction closely under a microscope; it should complete in 5-15 minutes.

-

Stopping the Reaction: Stop the reaction by transferring the sections into PBS.

-

Mounting: Mount the sections onto gelatin-coated slides, allow them to air dry, then dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.

Protocol 5B: Fluorescent Detection

This method is preferred for high-resolution confocal microscopy and for combining with immunofluorescence for other protein targets.

-

Rinsing & Permeabilization: Follow steps 1 and 2 from the chromogenic protocol.

-

Blocking (Optional but Recommended): Incubate sections in a blocking buffer (e.g., PBS with 0.3% Triton X-100 and 10% normal serum from the host species of the secondary antibody, if used) for 1 hour.

-

Streptavidin-Fluorophore Incubation: Incubate sections in a solution of streptavidin conjugated to a fluorophore of choice (e.g., Streptavidin-Alexa Fluor 488) diluted in blocking buffer. Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Washing: Wash sections extensively in PBS (3-5 x 15 minutes) to remove unbound streptavidin and reduce background.[17]

-

Mounting: Mount sections on slides and coverslip using an aqueous, anti-fade mounting medium.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Weak Signal | Insufficient tracer injection/diffusion time. | Increase injection current/duration. Extend post-injection diffusion time. |

| Improper fixation; tracer washed out. | Ensure fresh 4% PFA is used. Confirm perfusion/immersion times are adequate.[11] | |

| Inactive detection reagents (ABC or fluorophore). | Use fresh or properly stored reagents. Test reagents on a positive control slide. | |

| Insufficient permeabilization. | Increase Triton X-100 concentration or incubation time. | |

| High Background Staining | Tracer solution spilled around the injection site. | Use less positive pressure during pipette approach.[5] Retract the pipette carefully. |

| Endogenous biotin activity in the tissue. | Perform an endogenous biotin blocking step before ABC/streptavidin incubation. | |

| Incomplete washing after detection steps. | Increase the number and duration of wash steps, especially after streptavidin-fluorophore incubation.[17] | |

| Poor Morphological Detail | Cell damaged during injection ("electroporation"). | Use lower injection currents for a longer duration. |

| Soma pulled out upon pipette retraction. | Retract the pipette slowly and gently after the recording/fill is complete.[5] | |

| Tissue shrinkage or poor preservation. | Ensure optimal fixation and cryoprotection protocols are followed. |

References

-

An, S., & Sun, J. (2016). Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers. Journal of Visualized Experiments, (118), 54599. Retrieved from [Link]

-

Kanjhan, R., et al. (2013). A method for the three-dimensional reconstruction of Neurobiotin™-filled neurons and the location of their synaptic inputs. Frontiers in Neural Circuits, 7, 155. Retrieved from [Link]

-

Kita, H., & Armstrong, W. (1991). A biotin-containing compound N-(2-aminoethyl)biotinamide for intracellular labeling and neuronal tracing studies: comparison with biocytin. Journal of Neuroscience Methods, 37(2), 141-150. Retrieved from [Link]

-

Vector Laboratories, Inc. (n.d.). NEUROBIOTIN® Tracer for Intracellular Labeling of Neurons. Retrieved from [Link]

-

Huang, Q., et al. (1992). Neurobiotin, a useful neuroanatomical tracer for in vivo anterograde, retrograde and transneuronal tract-tracing and for in vitro labeling of neurons. Journal of Neuroscience Methods, 45(1-2), 31-41. Retrieved from [Link]

-

Iyer, R., & Ramos, R. L. (2016). Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers. ResearchGate. Retrieved from [Link]

-

King, M. A., et al. (1989). Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative. Brain Research, 497(2), 361-367. Retrieved from [Link]

-

FENS. (2022, September 19). Neuroanatomical tract-tracing methods: classic techniques currently going viral. YouTube. Retrieved from [Link]

-

van der Wal, J., et al. (2017). Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents. ACS Chemical Neuroscience, 8(3), 513-518. Retrieved from [Link]

-

Ueta, Y., et al. (2021). Electrophysiological and anatomical characterization of synaptic remodeling in the mouse whisker thalamus. STAR Protocols, 2(3), 100720. Retrieved from [Link]

-

Li, G. (2016). Biocytin/Neurobiotin staining followed by immunostaining. protocols.io. Retrieved from [Link]

-

Llewellyn-Smith, I. J., et al. (1992). A method of combining biocytin tract-tracing with avidin-biotin-peroxidase complex immunocytochemistry for pre-embedding electron microscopic labeling in neonatal tissue. Journal of Neuroscience Methods, 42(3), 199-208. Retrieved from [Link]

-

Shishkin, D. V., et al. (2012). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Chemistry of Natural Compounds, 48, 436-438. Retrieved from [Link]

-

Lapper, S. R., & Bolam, J. P. (1991). The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with biocytin. Journal of Neuroscience Methods, 39(2), 163-174. Retrieved from [Link]

-

Vaney, D. I. (1999). A Series of Biotinylated Tracers Distinguishes Three Types of Gap Junction in Retina. Cell and Tissue Research, 295(2), 193-201. Retrieved from [Link]

-

Polak, J. M., & Van Noorden, S. (1997). The Avidin–Biotin Complex (ABC) Method and Other Avidin–Biotin Binding Methods. Introduction to Immunocytochemistry, 51-60. Retrieved from [Link]

-

Liu, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6296. Retrieved from [Link]

-

Boster Biological Technology. (2023, June 2). Avidin-Biotin Interaction: Applications & Benefits in Research. Retrieved from [Link]

-

Seki, M., et al. (2004). A practical synthesis of (+)-biotin from L-cysteine. Chemistry, 10(23), 6102-6110. Retrieved from [Link]

Sources

- 1. N-(2-Aminoethyl)biotinamide hydrochloride | Abcam [abcam.com]

- 2. Neurobiotin, a useful neuroanatomical tracer for in vivo anterograde, retrograde and transneuronal tract-tracing and for in vitro labeling of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with biocytin. [mrcbndu.ox.ac.uk]

- 5. Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Series of Biotinylated Tracers Distinguishes Three Types of Gap Junction in Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Neuroscience Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. A biotin-containing compound N-(2-aminoethyl)biotinamide for intracellular labeling and neuronal tracing studies: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | A method for the three-dimensional reconstruction of Neurobiotin™-filled neurons and the location of their synaptic inputs [frontiersin.org]

- 16. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Biocytin/Neurobiotin staining followed by immunostaining [protocols.io]

Application Notes and Protocols for Gap Junction Coupling Studies Using N-(2-AMINOETHYL)-BIOTINAMIDE (Neurobiotin™)

Introduction: Unveiling Cellular Communication Networks

Gap junctions are specialized intercellular channels that facilitate direct communication between adjacent cells by allowing the passage of ions, second messengers, and small metabolites up to approximately 1 kDa.[1][2] These channels are formed by the docking of two hemichannels, or connexons, one from each participating cell.[1] The study of gap junctional intercellular communication (GJIC) is crucial for understanding a vast array of physiological processes, including embryonic development, electrical synchrony in the heart and brain, and tissue homeostasis, as well as pathological conditions like cancer and epilepsy.

A powerful and widely adopted method for investigating GJIC is through the use of gap junction-permeable tracers. Among these, N-(2-AMINOETHYL)-BIOTINAMIDE, commercially known as Neurobiotin™, has emerged as a gold standard.[3][4] Its small molecular weight, positive charge, and high permeability through a variety of connexin channels make it an exceptional tool for delineating cellular coupling networks in diverse tissues.[3] This guide provides an in-depth exploration of the principles and practical applications of this compound for studying gap junction coupling, designed for researchers, scientists, and drug development professionals.

The Scientific Rationale: Why Choose this compound?

The selection of a tracer is a critical experimental decision. This compound offers several distinct advantages over other commonly used tracers, such as Lucifer Yellow and its parent compound, biocytin.

Expertise in Action: The Causality Behind Tracer Selection

The superior performance of this compound is not merely incidental; it is a direct consequence of its physicochemical properties. Unlike the anionic Lucifer Yellow, this compound is a cationic molecule.[3] Many gap junction channels exhibit a preference for cations, allowing for more robust and extensive labeling of coupled cells.[3] This is particularly evident in neuronal tissue, where Neurobiotin has revealed extensive coupling networks that were previously unobserved with Lucifer Yellow.[3]

Compared to biocytin, this compound has a lower molecular weight (286 Da vs. 372 Da for biocytin) and can be dissolved at higher concentrations without precipitation.[5] A key practical advantage is that it is selectively ejected with positive current during iontophoresis, which is beneficial for electrophysiologists who use hyperpolarizing current to stabilize neuronal membrane potentials before recording.[5]

The small size and positive charge of this compound contribute to its ability to traverse a wider range of gap junction channels with higher efficiency, providing a more complete picture of the cellular syncytium.[4][6]

Data Presentation: A Comparative Overview of Common Gap Junction Tracers

| Tracer | Molecular Weight (Da) | Net Charge (at neutral pH) | Visualization | Key Advantages | Key Disadvantages |

| This compound (Neurobiotin™) | 286 | +1 | Indirect (requires avidin/streptavidin) | Small size, high permeability, cationic, excellent for neuronal studies.[3][5] | Not directly visible during injection.[7] |

| Biocytin | 372 | 0 | Indirect (requires avidin/streptavidin) | Good tracer, but larger and less soluble than Neurobiotin™.[5][8] | Can precipitate at higher concentrations.[5] |

| Lucifer Yellow | 443 | -2 | Direct (fluorescent) | Directly visible during injection, allowing for real-time monitoring.[7] | Anionic nature limits passage through some connexin channels; larger size.[3] |

| Propidium Iodide | 414 | +2 | Direct (fluorescent) | Can be used in some systems. | Larger size and double positive charge can affect permeability.[7] |

| Calcein AM | 994 | -4 (after hydrolysis) | Direct (fluorescent) | Can be used for cell viability and short-term coupling studies. | Larger size, may not pass through all gap junctions.[7] |

Experimental Workflow: From Cell Loading to Network Visualization

The successful application of this compound for gap junction coupling studies involves a multi-step process. This section provides a detailed, self-validating protocol that ensures reproducibility and reliability.

Caption: Experimental workflow for gap junction coupling studies using this compound.

Protocol 1: Tracer Loading via Whole-Cell Patch-Clamp

This method is ideal for studies where the electrophysiological properties of the initial cell are also of interest.

Materials:

-

This compound hydrochloride (Neurobiotin™)

-

Internal pipette solution appropriate for your cell type

-

Patch-clamp rig with microscope and micromanipulators

-

Borosilicate glass capillaries for pipette pulling

Procedure:

-

Prepare the Internal Solution: Dissolve this compound in your standard internal pipette solution to a final concentration of 0.5% to 2% (w/v). Ensure complete dissolution.

-

Expert Insight: The concentration can be adjusted based on the expected level of coupling and the duration of the recording. Higher concentrations may be needed for weakly coupled cells.

-

-

Back-fill the Patch Pipette: Fill the tip of the patch pipette with tracer-free internal solution, then back-fill with the this compound-containing solution. This prevents leakage of the tracer onto the tissue before a gigaohm seal is formed.

-

Establish a Whole-Cell Recording: Approach a target cell and form a high-resistance (gigaohm) seal. Rupture the cell membrane to achieve the whole-cell configuration.

-

Tracer Diffusion: Allow the this compound to diffuse from the pipette into the cell and then into coupled neighboring cells for a period of 15 to 30 minutes.[2]

-

Self-Validation Check: Monitor the access resistance throughout the recording. A stable access resistance indicates a healthy cell and reliable tracer loading.

-

-

Terminate the Experiment: After the desired diffusion time, gently retract the pipette and proceed to tissue fixation.

Protocol 2: Tissue Fixation and Permeabilization

Proper fixation and permeabilization are critical for preserving tissue morphology and allowing the streptavidin conjugate to access the biotinylated tracer.

Materials:

-